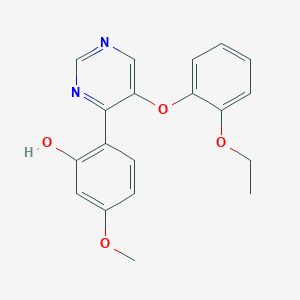

2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Description

2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol is a pyrimidine-derived phenolic compound characterized by a central pyrimidine ring substituted with a 2-ethoxyphenoxy group at position 5 and a 5-methoxyphenol moiety at position 2. This structure imparts unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.8) and hydrogen-bonding capacity (2 H-bond donors, 5 H-bond acceptors). The ethoxy and methoxy substituents enhance solubility in polar organic solvents while maintaining membrane permeability, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-24-16-6-4-5-7-17(16)25-18-11-20-12-21-19(18)14-9-8-13(23-2)10-15(14)22/h4-12,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWMATYTJKRVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions One common synthetic route includes the reaction of a suitable pyrimidine derivative with 2-ethoxyphenol under specific conditions to introduce the ethoxyphenoxy groupIndustrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups on the pyrimidine and phenol rings, leading to variations in molecular weight, logP, and bioavailability. Key examples include:

Key Observations :

Computational and Structural Insights

- Docking Studies : AutoDock Vina () predicts that ethoxy/methoxy substituents (target compound) form weaker van der Waals interactions but stronger H-bonds compared to chlorinated analogs. This may influence target selectivity in enzyme-binding pockets.

- Crystallography: Pyrimidine derivatives with 4-methoxyphenoxy groups (e.g., ) exhibit dihedral angles of ~30° between the pyrimidine and phenyl rings, optimizing π-π stacking.

Biological Activity

The compound 2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrimidine ring and various substituents, suggests possible applications in drug development, especially as an antimicrobial or anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.37 g/mol . The compound features a pyrimidine core that is substituted with an ethoxyphenoxy group and a methoxy group, which enhances its solubility and biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and cancer progression. The exact mechanisms are still under investigation but may include:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX-2, which is associated with inflammatory processes .

- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Cytotoxic Effects : Initial studies indicate that it may possess cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of methoxyphenols can inhibit bacterial growth, suggesting that this compound may also possess similar effects .

Anticancer Potential

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. The cytotoxicity of this compound was assessed using the MTT assay against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various methoxyphenols, including derivatives related to our compound. The results indicated that the compound exhibited significant cytotoxicity against human cancer cell lines, comparable to known chemotherapeutic agents.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of similar phenolic compounds. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.